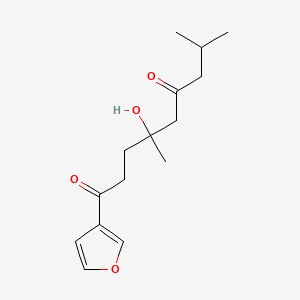
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is a complex organic compound featuring a furan ring, a hydroxy group, and a nonane backbone with multiple substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione can be achieved through multi-step organic synthesis. One common approach involves the formation of the furan ring followed by the introduction of the hydroxy and keto groups. The process typically starts with the preparation of a furan derivative, which is then subjected to various functionalization reactions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled addition reactions are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the keto groups results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets. The furan ring and hydroxy group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Furan: A simpler compound with a five-membered aromatic ring containing one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom replacing the oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring instead of oxygen.
Uniqueness: 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione is unique due to its specific combination of functional groups and substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
69926-93-8 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-(furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-11(2)8-13(16)9-15(3,18)6-4-14(17)12-5-7-19-10-12/h5,7,10-11,18H,4,6,8-9H2,1-3H3 |
InChI-Schlüssel |
SUMMQMXACBFGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)CC(C)(CCC(=O)C1=COC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


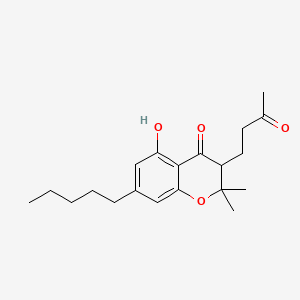

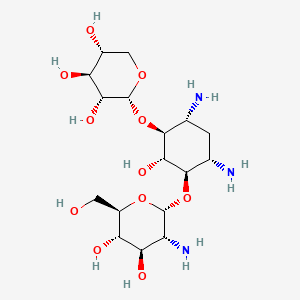
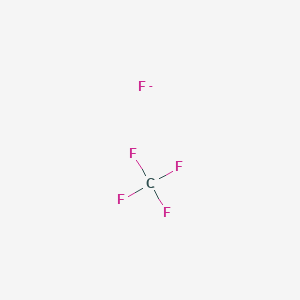
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
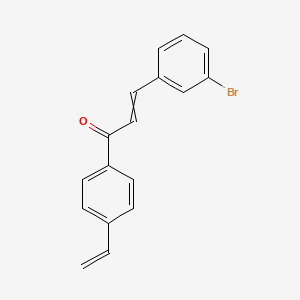
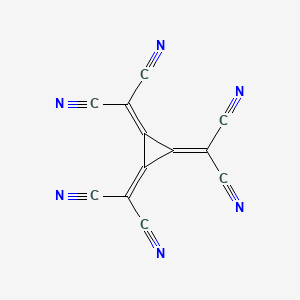
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
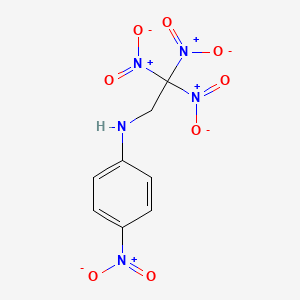
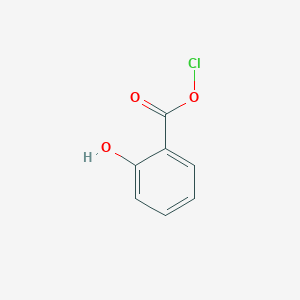
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
